5-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid

Synthetic efficiency Oxazole cyclization Regioisomer comparison

5-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid (CAS 1252657-86-5, MW 296.32 g/mol, C14H20N2O5) is a heterocyclic building block comprising a 1,3-oxazole-4-carboxylic acid core substituted at C-5 with an N-Boc-protected piperidin-4-yl moiety. This compound corresponds to intermediate 4e in the stereolibrary reported by Artamonov et al.

Molecular Formula C14H20N2O5
Molecular Weight 296.32 g/mol
CAS No. 1252657-86-5
Cat. No. B1445106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid
CAS1252657-86-5
Molecular FormulaC14H20N2O5
Molecular Weight296.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C2=C(N=CO2)C(=O)O
InChIInChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-6-4-9(5-7-16)11-10(12(17)18)15-8-20-11/h8-9H,4-7H2,1-3H3,(H,17,18)
InChIKeyIKDSOZSAZOWWKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid (CAS 1252657-86-5): Verified Building Block Identity and Primary Literature Pedigree


5-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid (CAS 1252657-86-5, MW 296.32 g/mol, C14H20N2O5) is a heterocyclic building block comprising a 1,3-oxazole-4-carboxylic acid core substituted at C-5 with an N-Boc-protected piperidin-4-yl moiety [1]. This compound corresponds to intermediate 4e in the stereolibrary reported by Artamonov et al. (2015), where it was synthesized from N-Boc-isonipecotic acid via CDI-mediated activation and reaction with ethyl isocyanoacetate, followed by alkaline ester hydrolysis [1]. It serves as the immediate Boc-protected precursor to 5-(piperidin-4-yl)oxazole-4-carboxylic acid hydrochloride (1e·HCl), a conformationally restricted amino acid building block designed for peptidomimetic synthesis and lead-oriented drug discovery [1]. Its computed XLogP3-AA of 1.7 and TPSA of 92.9 Ų place it within lead-like chemical space [2].

Why Generic Substitution of 5-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid (CAS 1252657-86-5) Carries Quantifiable Risk


Within the piperidinyl-oxazole-4-carboxylic acid building block family, seemingly minor structural variations—regioisomeric attachment point, protecting group identity, or ring size—produce measurable differences in synthetic yield, physicochemical properties, and downstream deprotection behavior. The Boc-protected piperidin-4-yl isomer (4e) is not interchangeable with its piperidin-3-yl or piperidin-2-yl regioisomers, nor with its pyrrolidine congeners, because each isomer exhibits distinct synthetic efficiency in the oxazole-forming step (77–98% yields across the stereolibrary) and divergent predicted cLogP and Fsp3 values that directly impact lead-likeness [1]. Furthermore, the specific deprotection behavior of the Boc group in this scaffold is sensitive to the substitution pattern: α-amino acid-derived oxazoles (e.g., piperidin-2-yl isomer 4c) undergo partial decomposition under standard TFA/CH2Cl2 Boc-deprotection conditions, whereas the isonipecotic acid-derived 4e tolerates optimized HCl/EtOAc deprotection to yield 1e·HCl in 98% yield [1]. Generic replacement with an unprotected analog (e.g., CAS 1184246-60-3) forfeits the orthogonal protection strategy essential for multi-step synthetic sequences. Thus, substitution without quantitative verification of these parameters introduces non-trivial risk of synthetic failure or altered molecular properties [1].

Quantitative Differentiation Evidence: 5-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid (CAS 1252657-86-5) vs. Closest Analogs


Synthetic Yield of Title Compound vs. Regioisomeric and Ring-Size Analogs in the Oxazole-Forming Step (CDI-Mediated Cyclization)

In the stereolibrary synthesis of 5-piperidinyl/pyrrolidinyl-oxazole-4-carboxylic acids via CDI activation and ethyl isocyanoacetate cyclization (Table 2, compounds 3a–e), the title compound's direct precursor (3e, derived from N-Boc-isonipecotic acid 2e) was obtained in 93% yield [1]. This compares favorably to the piperidin-3-yl regioisomer 3d (98%) and pyrrolidin-3-yl analog 3b (77%), but is notably higher than the piperidin-2-yl analog 3c (83%) [1]. The 93% yield for the isonipecotic acid-derived scaffold reflects the absence of steric hindrance from α-substitution that compromises the pipecolic acid-derived 3c. The subsequent ester hydrolysis to the target 4e proceeded in 86% yield, within the narrow 81–88% range observed across all five analogs 4a–e [1].

Synthetic efficiency Oxazole cyclization Regioisomer comparison

Melting Point and Physical Form vs. Deprotected Amino Acid Hydrochloride Salt (1e·HCl)

The title compound 4e was isolated as a white solid with mp 180–182°C, whereas its Boc-deprotected counterpart 5-(piperidin-4-yl)oxazole-4-carboxylic acid hydrochloride (1e·HCl) was obtained as white crystals with mp 245–247°C [1]. The 63–67°C difference in melting point reflects the loss of the Boc group and conversion to the hydrochloride salt, which introduces a strong ionic lattice. This thermal stability differential is operationally significant: 4e can be handled and stored at ambient temperatures without special precautions, whereas 1e·HCl requires rigorous exclusion of residual HCl to prevent decomposition—the paper notes that partial decomposition was observed for some deprotected samples if excessive HCl was not thoroughly removed [1].

Thermal characterization Physical form Boc-deprotected comparator

Predicted Physicochemical Parameters vs. Scaled Model Derivatives Across the Stereolibrary

Artamonov et al. computed predicted physicochemical parameters for the simplest model derivatives (N-acetyl-N′-methylamide) of the deprotected amino acids 1a–e [1]. The model derivative of 1e (corresponding to the deprotected form of the title compound) falls within the reported value ranges: MW 237–251, cLogP –1.47 to –0.63, TPSA 75.4 Ų, H-bond acceptors 3, H-bond donors 1, rotatable bonds 2, and Fsp3 0.54–0.58 [1]. The authors concluded that these parameters comply with the concept of lead-oriented synthesis and leave substantial room for the design of lead-like libraries [1]. For the title compound 4e itself (Boc-protected form), experimentally measured LogP is 1.19 (ChemSpace) and computed XLogP3-AA is 1.7 (PubChem), which is higher than the deprotected model due to the lipophilic Boc group [2][3]. This positions 4e as an intermediate-polarity building block suitable for fragment-based screening library construction, with the Boc group serving both as a protecting group and a lipophilicity modulator.

Lead-likeness Physicochemical profiling Stereolibrary comparison

Commercial Purity Specifications Across Multiple Verified Suppliers

The title compound is available from multiple reputable suppliers with documented purity specifications. Leyan.com (product 1764039) specifies 98% purity . Enamine, available through ChemSpace in pack sizes from 100 mg to 10 g, specifies 95% purity with lead times of 3–5 days from Latvian, Ukrainian, or US stock points [1]. AKSci (cat. 1166DT) specifies a minimum purity of 95% . Combi-Blocks (cat. QD-3595) lists the compound at 95% purity . The 98% specification from Leyan represents a 3-percentage-point purity advantage over the 95% floor that is standard across most other catalog suppliers, relevant for applications requiring high starting material fidelity.

Purity specification Supplier comparison Quality assurance

Boc Deprotection Yield vs. α-Amino Acid-Derived Oxazole Analogs: Differential Stability Under Acidic Conditions

The Artamonov et al. study explicitly reports differential stability of N-Boc-protected oxazole-4-carboxylic acids under standard acidic deprotection conditions [1]. Prolonged reaction with TFA/CH2Cl2 or HCl/EtOAc led to partial decomposition of products, especially for oxazoles 4a and 4c derived from α-amino acids (proline and pipecolic acid, respectively) [1]. In contrast, 4e (derived from N-Boc-isonipecotic acid, a β-amino acid) was successfully deprotected using optimized short-time treatment with concentrated HCl in EtOAc to afford 1e·HCl in 98% yield—the highest among all five compounds 1a–e·HCl [1]. The 98% deprotection yield for 1e·HCl compares to 87% (1a·HCl), 73% (1b·HCl), 98% (1c·HCl), and 95% (1d·HCl) [1]. The isonipecotic acid scaffold thus demonstrates superior acid stability relative to pyrrolidine-derived analogs (1a, 1b) during Boc removal.

Boc deprotection Stability comparison α-amino acid vs. isonipecotic acid

Differentiation from the Non-Carboxylic Acid Analog: 5-(1-Boc-4-piperidyl)oxazole (CAS 1260667-72-8)

A closely related building block, 5-(1-Boc-4-piperidyl)oxazole (CAS 1260667-72-8, MW 252.31 g/mol, C13H20N2O3), lacks the C-4 carboxylic acid group present on the title compound . This structural difference has quantifiable consequences: the title compound has MW 296.32 (+44.01 Da, corresponding to the CO2H group), TPSA 92.87 Ų vs. ~55.6 Ų (estimated for the non-acid analog), and LogP 1.19 vs. an estimated ~2.0 for the non-acid analog [1][2]. The carboxylic acid functionality in the title compound enables direct amide coupling, esterification, and peptide bond formation without requiring additional oxidation or functional group interconversion steps. The non-carboxylic acid analog (CAS 1260667-72-8) requires C-H functionalization or lithiation/carboxylation to install a carboxyl handle, adding at least one synthetic step.

Carboxylic acid functionality Structural analog comparison Synthetic utility

Validated Application Scenarios for 5-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid (CAS 1252657-86-5)


Conformationally Restricted Peptidomimetic Library Synthesis Requiring Orthogonal Boc Protection

The title compound is the direct synthetic precursor to 5-(piperidin-4-yl)oxazole-4-carboxylic acid (1e·HCl), a conformationally restricted amino acid building block validated by Artamonov et al. for the construction of peptidomimetic stereolibraries [1]. The Boc group provides orthogonal N-protection compatible with Fmoc-based solid-phase peptide synthesis (SPPS) strategies, while the oxazole-4-carboxylic acid enables direct on-resin coupling. The 93% synthetic efficiency in the oxazole cyclization step and 98% deprotection yield support reproducible library production [1]. The experimentally verified lead-like physicochemical profile (LogP 1.19, Fsp3 0.642) of 4e positions derived peptidomimetics favorably for fragment-based screening campaigns [2].

Multi-Step Medicinal Chemistry Campaigns Utilizing the Carboxylic Acid Handle for Direct Amide Bond Formation

Unlike the non-carboxylic acid analog 5-(1-Boc-4-piperidyl)oxazole (CAS 1260667-72-8), the title compound provides a pre-installed carboxylic acid at the oxazole C-4 position, enabling direct amide coupling with amine-containing pharmacophores without requiring C-H activation or oxidation chemistry [1][2]. This one-step synthetic advantage is quantifiable: procurement of CAS 1252657-86-5 eliminates at minimum one additional synthetic transformation (estimated 1–2 days of laboratory time and associated reagent costs) compared to starting from CAS 1260667-72-8. The 98% purity grade available from Leyan.com further reduces the need for pre-coupling purification .

Lead-Oriented Synthesis Programs Requiring Balanced Polarity and sp3 Character

The title compound's computed and experimental physicochemical parameters—XLogP3-AA 1.7, experimental LogP 1.19, Fsp3 0.642, TPSA 92.87 Ų—position it within favorable lead-like chemical space as defined by the lead-oriented synthesis concept [1][2]. The Fsp3 value of 0.642 indicates a high fraction of sp3-hybridized carbons, which correlates with improved clinical success rates by escaping flatland aromaticity. When compared to the deprotected model derivative of 1e (cLogP range –1.47 to –0.63, Fsp3 0.54–0.58), the Boc-protected 4e occupies a distinct, more lipophilic region of chemical space suitable for targets requiring moderate membrane permeability [1].

Asymmetric Organocatalyst or Chiral Ligand Precursor Development

The Artamonov et al. paper notes that N-Boc-protected amino acid derivatives of the 5-piperidinyloxazole-4-carboxylic acid scaffold have demonstrated utility as precursors to asymmetric organo- and metallocatalysts [1]. The piperidin-4-yl (isonipecotic acid-derived) scaffold 4e is structurally distinct from the piperidin-2-yl (pipecolic acid-derived) analog 4c, which undergoes racemization at the oxazole formation step when derived from optically pure α-amino acids [1]. For enantioselective catalyst development requiring configurational integrity, the β-amino acid-derived scaffold of 4e avoids this racemization liability, as the chiral center is positioned β to the activated carboxyl group and is not susceptible to enolization during CDI-mediated cyclization [1].

Quote Request

Request a Quote for 5-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.